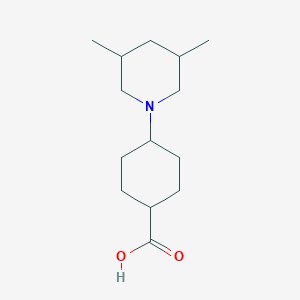

4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

Overview

Description

“4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C14H25NO2 . It has gained significant attention in recent years.

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid” includes a cyclohexane ring and a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Scientific Research Applications

Reductive Free-Radical Alkylations and Cyclisations

One study explored the efficiency of 1-alkylcyclohexa-2,5-diene-1-carboxylic acids, prepared by Birch reduction–alkylation of benzoic acid, as mediators of alkyl radical chain addition and cyclisation processes. This research demonstrated that reductive alkylations with these reagents were successful, highlighting the potential for metal-free radical-mediated synthesis methods (Baguley & Walton, 1998).

Hantzsch Cyclocondensation

Another study focused on the Hantzsch three-component cyclization involving cyclohexane-1,3-diones and 4-(dimethylamino)benzaldehyde, leading to the formation of heterocyclic systems. This research illustrates the utility of cyclohexane derivatives in constructing complex heterocyclic structures, which are of interest in the development of new pharmaceuticals and materials (Dzvinchuk et al., 2009).

Cyclization to Octahydrophenanthrene Derivatives

The cyclization of specific cyclohexylidene cyanoacetate derivatives to produce octahydrophenanthrene carboxylic acid showcases an approach to generating complex polycyclic structures from simpler cyclohexane precursors. This method has implications for the synthesis of natural products and novel organic compounds (Wilamowski et al., 1995).

Cocrystal Formation

Research into the cocrystallization of di- and tricarboxylic acids with pyridines and isonicotinamide revealed insights into the formation of supramolecular structures. This work contributes to the understanding of molecular interactions and the design of functional materials with specific physical and chemical properties (Bhogala et al., 2005).

Stereoselective Synthesis of Spiro Derivatives

The stereoselective synthesis of spiro derivatives of hexahydrobenzo[c]quinolizine from 2-(3,5-dimethylpiperidino)benzaldehyde through tandem Knoevenagel condensation and cyclization highlights the potential of cyclohexane derivatives in asymmetric synthesis and the construction of spirocyclic compounds, which are important in medicinal chemistry (Deeva et al., 2005).

properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-10-7-11(2)9-15(8-10)13-5-3-12(4-6-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPNUGUBCSHRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |

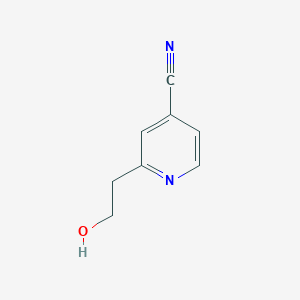

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

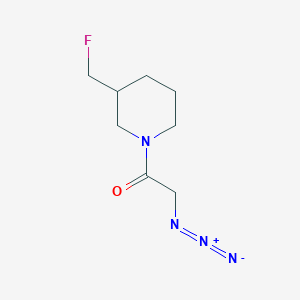

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)